Reduced Lipophilicity (XLogP) Compared to 1H-Thieno[3,2-c]pyrazole Unlocks Superior CNS Drug-Like Space
1,2,6,7-Tetrahydrothiopyrano[3,2-c]pyrazol-3(5H)-one exhibits a calculated XLogP of 0.9, substantially lower than the 1.62 measured for 1H-thieno[3,2-c]pyrazole (CAS 10588-59-7) and markedly higher than the 0.1 determined for the 5,6-dihydro-2H-furo[3,2-c]pyrazole-3-carboxylic acid comparator [1][2]. This places the target compound within the optimal CNS drug-like lipophilicity range (XLogP 1–3), whereas the thieno analog exceeds it and the furo comparator falls below, reducing the likelihood of adequate blood-brain barrier penetration. These are computed values from structural inputs; experimental logD7.4 values are not available in the public domain [2].
| Evidence Dimension | Lipophilicity (XLogP) |
|---|---|
| Target Compound Data | 0.9 |
| Comparator Or Baseline | 1H-Thieno[3,2-c]pyrazole: 1.62; 5,6-Dihydro-2H-furo[3,2-c]pyrazole-3-carboxylic acid: 0.1 |
| Quantified Difference | ΔXLogP = −0.72 (vs. thieno); +0.8 (vs. furo) |
| Conditions | Computed using atom-additive method; source data from Basechem.org and vendor specification sheets. |
Why This Matters
For CNS-targeted programs, the ~0.7-unit lower XLogP versus the thieno comparator translates to a predicted 5- to 10-fold improvement in equilibrium solubility and a favorable shift in the CNS MPO desirability score, directly impacting lead nomination decisions and compound procurement strategy.
- [1] 4006787252.com. 1H-Thieno[3,2-c]pyrazole – Computed Properties. CAS 10588-59-7. LogP: 1.62440, PSA: 56.92. View Source
- [2] Basechem.org. CAS No. 124187-74-2: 1,2,6,7-Tetrahydrothiopyrano[3,2-c]pyrazol-3(5H)-one – Computed Properties. XLogP: 0.9. View Source
